molecular formula C26H19BrN2O4S B407248 METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B407248
M. Wt: 535.4g/mol
InChI Key: VPAHAVINXWDDPN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-a]pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of METHYL 2-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C26H19BrN2O4S

Molecular Weight

535.4g/mol

IUPAC Name

methyl (2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19BrN2O4S/c1-15-22(25(31)32-2)23(17-6-4-3-5-7-17)29-24(30)21(34-26(29)28-15)14-19-12-13-20(33-19)16-8-10-18(27)11-9-16/h3-14,23H,1-2H3/b21-14-

InChI Key

VPAHAVINXWDDPN-STZFKDTASA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=N1)C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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